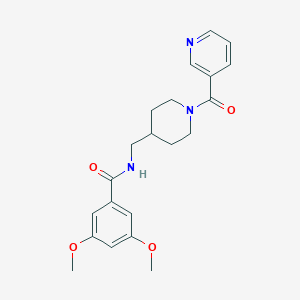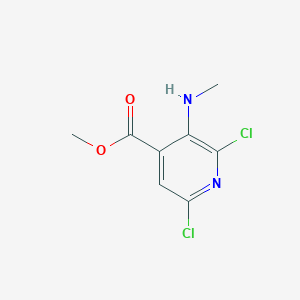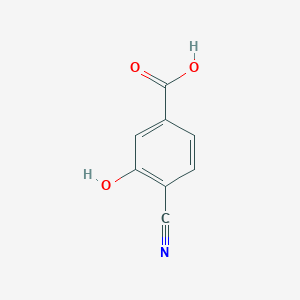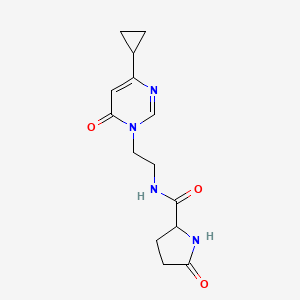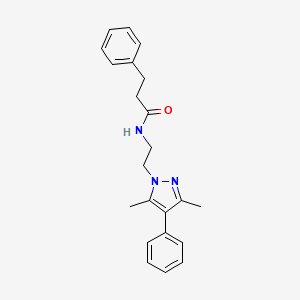
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a chemical compound that is commonly referred to as DPPA. It is a synthetic compound that has been extensively studied in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of DPPA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, and to modulate the activity of various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
DPPA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of neurological disorders. DPPA has also been shown to have antioxidant properties and to modulate the immune response.
実験室実験の利点と制限
DPPA has several advantages and limitations for lab experiments. It is a relatively simple compound to synthesize, and it is stable and soluble in various solvents. It has been extensively studied in vitro and in vivo, and its potential applications in various fields make it a promising compound for future research. However, DPPA has some limitations, such as its relatively low potency compared to other compounds with similar activities, and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on DPPA. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to explore its potential applications in materials science, such as in the synthesis of new polymers and materials with unique properties. Further research is also needed to elucidate the mechanism of action of DPPA and to optimize its potency and safety for use in humans.
Conclusion:
In conclusion, DPPA is a synthetic compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DPPA and to optimize its use for various applications.
合成法
The synthesis of DPPA involves the reaction of 3-phenylpropanoic acid with 3,5-dimethyl-4-phenyl-1H-pyrazole-1-ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain pure DPPA.
科学的研究の応用
DPPA has been extensively studied in scientific research due to its potential applications in various fields. It has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. DPPA has also been studied for its potential applications in materials science, such as in the synthesis of new polymers and materials with unique properties.
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-22(20-11-7-4-8-12-20)18(2)25(24-17)16-15-23-21(26)14-13-19-9-5-3-6-10-19/h3-12H,13-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJMCWOCQKIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)
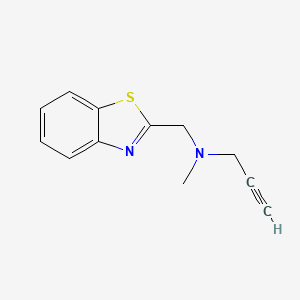
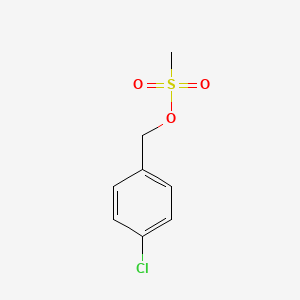
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2656590.png)
![N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B2656591.png)
![6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656592.png)

